molecular formula C15H12O5 B6404906 5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid CAS No. 1258613-51-2

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid

Cat. No.: B6404906
CAS No.: 1258613-51-2
M. Wt: 272.25 g/mol
InChI Key: FMKNQKGVWFXJIY-UHFFFAOYSA-N
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Description

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid is a compound belonging to the class of hydroxybenzoic acids. These compounds are known for their aromatic carboxylic acid structure, which includes a hydroxyl group and a carboxyl group attached to a benzene ring. Hydroxybenzoic acids are prominent phenolic acids found in various plants and are known for their biochemical and antioxidant properties .

Properties

IUPAC Name

3-hydroxy-5-(3-methoxycarbonylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O5/c1-20-15(19)10-4-2-3-9(5-10)11-6-12(14(17)18)8-13(16)7-11/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMKNQKGVWFXJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50690672
Record name 5-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1258613-51-2
Record name 5-Hydroxy-3'-(methoxycarbonyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50690672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxyl group can be reduced to form alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. For example, it may act as an agonist for specific receptors, modulating cellular pathways and exerting its effects through antioxidant and anti-inflammatory mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • Salicylic acid
  • p-Hydroxybenzoic acid
  • Protocatechuic acid
  • Gentisic acid
  • 3,5-Dihydroxybenzoic acid
  • Vanillic acid
  • Syringic acid
  • Gallic acid
  • Ellagic acid

Uniqueness

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its methoxycarbonyl group enhances its solubility and reactivity compared to other hydroxybenzoic acids .

Biological Activity

5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acid (HMBA) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of HMBA, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula: C15H12O5
  • CAS Number: 1258613-51-2
  • Structural Characteristics: The compound features a hydroxyl group, a methoxycarbonyl group, and a benzoic acid moiety, which contribute to its reactivity and biological activity.

Research has indicated that HMBA may exert its biological effects through various mechanisms, including:

  • Antioxidant Activity: HMBA has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects: The compound inhibits pro-inflammatory cytokines, which may be beneficial in inflammatory diseases.
  • Antimicrobial Properties: Preliminary studies suggest that HMBA exhibits antimicrobial activity against various bacterial strains.

Antioxidant Activity

Studies have demonstrated that HMBA can effectively reduce oxidative stress markers in vitro. For instance, it was shown to lower malondialdehyde (MDA) levels while increasing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) in cell cultures.

Anti-inflammatory Effects

HMBA has been evaluated for its anti-inflammatory properties. In a study involving lipopolysaccharide (LPS)-induced inflammation in macrophages, HMBA significantly reduced the expression of inflammatory markers such as TNF-α and IL-6. This suggests a potential role for HMBA in managing inflammatory conditions.

Antimicrobial Properties

Research indicates that HMBA exhibits antimicrobial activity against several pathogens. In vitro tests revealed that HMBA inhibited the growth of Pseudomonas aeruginosa, with a minimum inhibitory concentration (MIC) observed at 50 µg/mL. This positions HMBA as a promising candidate for further development as an antimicrobial agent.

Case Studies and Research Findings

  • In Vitro Studies on Cancer Cells:
    • A study investigated the effects of HMBA on A549 lung cancer cells. Results indicated that treatment with HMBA led to a dose-dependent inhibition of cell proliferation, with significant reductions in cell viability at concentrations above 10 µM.
    • Mechanistic studies revealed that HMBA induced apoptosis in cancer cells by activating caspase pathways.
  • Animal Model Studies:
    • In vivo experiments using mouse models demonstrated that administration of HMBA resulted in reduced tumor growth in xenograft models of breast cancer. Tumor sizes were significantly smaller in treated groups compared to controls.
    • The anti-tumor effects were correlated with decreased expression of Ki-67, a marker for cell proliferation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-Hydroxy-3-(3-methoxycarbonylphenyl)benzoic acidStructureAntioxidant, Anti-inflammatory, Antimicrobial
2-Hydroxybenzoic acidSimilarModerate antioxidant activity
Salicylic acidSimilarAnti-inflammatory properties

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